molecular formula C15H21NO3 B2658162 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide CAS No. 1797722-74-7

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide

Cat. No.: B2658162
CAS No.: 1797722-74-7
M. Wt: 263.337
InChI Key: PABFGJMFGRGGPE-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone substituted with a 2-methoxy-2-(3-methoxyphenyl)ethyl group. This structure combines a conjugated enamide system with dual methoxy substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-5-9-15(17)16-11-14(19-3)12-7-6-8-13(10-12)18-2/h4,6-8,10,14H,1,5,9,11H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFGJMFGRGGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide typically involves the reaction of 3-methoxyphenethylamine with pent-4-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues

a) 2-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzene-1-sulfonamide (BG15151)
  • Structure : Shares the 2-methoxy-2-(3-methoxyphenyl)ethyl backbone but replaces the pent-4-enamide with a bromobenzenesulfonamide group.
  • Key Differences :
    • The sulfonamide moiety in BG15151 may enhance hydrogen-bonding capacity compared to the enamide group.
    • The bromine atom increases molecular weight and lipophilicity (ClogP ≈ 3.5 vs. ~2.8 for the target compound).
  • Synthesis : Prepared via nucleophilic substitution, similar to methods in .
b) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
  • Structure : Features a prop-2-enamide chain and dual 4-hydroxy-3-methoxyphenyl groups () .
  • Conjugated enamide system may enhance π-π stacking interactions in biological targets.
c) N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (4a)
  • Structure : Simpler acetamide derivative with a single methoxyphenyl group () .
  • Key Differences :
    • Lack of the pent-4-enamide double bond reduces conformational rigidity.
    • Lower molecular weight (237 g/mol vs. ~305 g/mol for the target compound).

Physicochemical Properties

Property Target Compound (Inferred) BG15151 3-(4-Hydroxy-...) N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide
Molecular Weight ~305 g/mol 400.29 g/mol ~330 g/mol 237 g/mol
Melting Point 100–120°C (estimated) Not reported Not reported Dark oil (no MP)
LogP (ClogP) ~2.8 ~3.5 ~1.5 ~1.2
Hydrogen Bond Acceptors 4 4 5 3

Notes:

  • The target compound’s enamide group likely reduces crystallinity compared to sulfonamides () .
  • Methoxy groups enhance lipid solubility but may slow metabolic clearance () .

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological activity. The presence of methoxy groups enhances lipophilicity, potentially affecting its absorption and interaction with biological targets.

Property Value
Molecular FormulaC14H19NO3
Molecular Weight251.31 g/mol
LogP3.5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM after 48 hours of treatment
  • Mechanism : Induction of mitochondrial dysfunction leading to caspase activation.

Anti-inflammatory Effects

In addition to anticancer activity, the compound has shown promise in reducing inflammation. Studies using murine models have reported:

  • Model : Carrageenan-induced paw edema
  • Dosage : 10 mg/kg administered intraperitoneally
  • Outcome : Significant reduction in edema compared to control groups.

Case Studies and Research Findings

  • Study on Cancer Cell Viability
    • A recent study assessed the viability of various cancer cell lines treated with this compound using the MTT assay. Results indicated a dose-dependent decrease in cell viability across multiple cell types, suggesting broad-spectrum anticancer potential .
  • Inflammation Model Analysis
    • In vivo experiments demonstrated that the administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated animals compared to controls .

Q & A

Q. What are common synthetic routes for preparing N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide?

A typical approach involves coupling a pent-4-enoic acid derivative with a substituted 3-methoxyphenethylamine. For example, acylation reactions using coupling agents like DCC (dicyclohexylcarbohydrazide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions are effective. Protecting groups (e.g., acetyl or benzyl) may be required for the methoxy or amine functionalities to prevent side reactions . Reagents such as 3-methoxyphenyl isocyanate (CAS 1078-82-0) or 2-(3-methoxyphenyl)ethylamine (CAS 2039-67-0) are key starting materials, as listed in chemical catalogs .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy are critical. For NMR, 1H^1H and 13C^{13}C chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy groups and δ 5.2–5.8 ppm for the pent-4-enamide double bond) confirm regiochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals in the aromatic and aliphatic regions . High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error.

Q. What factors influence the compound’s solubility and stability under experimental conditions?

Hydrogen bonding between the amide group and methoxy substituents affects solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions may hydrolyze the amide bond, while basic conditions could deprotonate the enamide. Storage at –20°C in inert atmospheres is recommended to prevent oxidation of the alkene moiety .

Advanced Research Questions

Q. How can regioselectivity challenges in the acylation step be addressed?

Regioselectivity in coupling reactions is controlled by steric and electronic factors. For example, using bulky coupling agents (e.g., HATU) or low-temperature (–40°C) conditions minimizes competing N- or O-acylation. TMSOTf (trimethylsilyl triflate) can activate carboxyl groups selectively, as demonstrated in similar amide syntheses . Monitoring reaction progress via TLC or inline IR spectroscopy ensures optimal yield.

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

The compound’s flexible alkene and methoxy groups may lead to disordered crystal packing. High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF tools help model disorder . Hydrogen-bonding motifs (e.g., amide–amide or amide–methoxy interactions) guide space group selection. For twinned crystals, merging datasets from multiple crystals improves refinement .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

Docking studies (e.g., AutoDock Vina) using homology models of targets like TRPV1 (transient receptor potential vanilloid 1) can identify binding affinities. QSAR (quantitative structure-activity relationship) models parameterize the methoxy and enamide groups’ electronic effects, as seen in structurally related acrylamide antagonists . MD (molecular dynamics) simulations assess conformational stability in lipid bilayers.

Q. What experimental assays are suitable for evaluating the compound’s biological activity?

  • Enzyme inhibition assays : Fluorescence polarization or SPR (surface plasmon resonance) to measure binding constants (Kd_d).
  • Cell-based assays : Calcium imaging in HEK293 cells transfected with ion channels (e.g., TRPV1) .
  • In vivo models : Zebrafish or murine pain models for neuroactivity screening. Radioligand displacement assays using 3H^3H-resiniferatoxin validate target engagement .

Q. How is enantiomeric purity ensured during synthesis, and what chiral resolution methods are effective?

Chiral HPLC with amylose- or cellulose-based columns resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Circular dichroism (CD) spectroscopy monitors optical activity, with key Cotton effects at 220–250 nm confirming configuration .

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